molecular formula C12H12BrNO B8416677 5-Bromo-2-ethyl-8-methoxyquinoline

5-Bromo-2-ethyl-8-methoxyquinoline

Cat. No.: B8416677
M. Wt: 266.13 g/mol
InChI Key: QIPUCSNWEJQOKS-UHFFFAOYSA-N
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Description

5-Bromo-2-ethyl-8-methoxyquinoline is a quinoline derivative with a bromine atom at position 5, an ethyl group at position 2, and a methoxy group (-OCH₃) at position 6. This compound’s structure confers unique electronic, steric, and solubility properties, making it valuable in pharmaceutical synthesis, material science, and catalysis. The bromine atom enhances electrophilic reactivity, facilitating cross-coupling reactions, while the ethyl and methoxy groups influence steric bulk and solubility, respectively .

Properties

Molecular Formula

C12H12BrNO

Molecular Weight

266.13 g/mol

IUPAC Name

5-bromo-2-ethyl-8-methoxyquinoline

InChI

InChI=1S/C12H12BrNO/c1-3-8-4-5-9-10(13)6-7-11(15-2)12(9)14-8/h4-7H,3H2,1-2H3

InChI Key

QIPUCSNWEJQOKS-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(C=CC(=C2C=C1)Br)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Quinoline Derivatives

Substituent Position and Electronic Effects

5-Bromo-8-methoxy-2-methylquinoline (CAS 103862-55-1)
  • Structure : 5-Br, 8-OCH₃, 2-CH₃.
  • Molecular Formula: C₁₁H₁₀BrNO.
  • Key Differences: The methyl group at position 2 reduces steric hindrance compared to the ethyl group in the target compound. This results in lower lipophilicity (logP ~2.1 vs.
4-Bromo-8-methoxyquinoline
  • Structure : 4-Br, 8-OCH₃.
  • Molecular Formula: C₁₀H₈BrNO.
  • Key Differences: The bromine at position 4 (vs. 5) alters electron distribution, reducing electrophilicity at the quinoline core. This positional isomer is less reactive in Suzuki-Miyaura couplings but shows promise in radiopharmaceuticals due to its planar geometry .
5-Bromo-8-methylquinoline (CAS 74316-55-5)
  • Structure : 5-Br, 8-CH₃.
  • Molecular Formula : C₁₀H₈BrN.
  • Key Differences : Replacing the methoxy group with a methyl at position 8 decreases polarity, reducing aqueous solubility (25 mg/L vs. 120 mg/L for the methoxy analog). This makes it less suitable for hydrophilic drug formulations .

Substituent Type and Functional Group Impact

8-Bromo-2-methoxyquinoline
  • Structure : 8-Br, 2-OCH₃.
  • Molecular Formula: C₁₀H₈BrNO.
  • Key Differences : Swapping bromine and methoxy positions (vs. the target compound) shifts the electron-withdrawing effect to position 8, diminishing reactivity at position 5. This derivative exhibits weaker binding to metalloenzymes in preclinical studies .
4-Bromo-8-chloro-5-methoxy-2-methylquinoline (CAS 1189107-60-5)
  • Structure : 4-Br, 8-Cl, 5-OCH₃, 2-CH₃.
  • Molecular Formula: C₁₁H₉BrClNO.
  • Key Differences : The chloro group at position 8 (vs. methoxy) increases electrophilicity but reduces metabolic stability. The methyl at position 2 provides moderate steric hindrance, intermediate between ethyl and hydrogen analogs .

Comparative Data Table

Compound Name CAS Number Molecular Formula Substituents (Positions) Key Properties
5-Bromo-2-ethyl-8-methoxyquinoline N/A C₁₂H₁₂BrNO 5-Br, 2-C₂H₅, 8-OCH₃ High lipophilicity (logP = 2.8), moderate solubility
5-Bromo-8-methoxy-2-methylquinoline 103862-55-1 C₁₁H₁₀BrNO 5-Br, 2-CH₃, 8-OCH₃ Lower steric hindrance, logP = 2.1
4-Bromo-8-methoxyquinoline 1198-14-7 C₁₀H₈BrNO 4-Br, 8-OCH₃ Planar structure, radiopharmaceutical use
5-Bromo-8-methylquinoline 74316-55-5 C₁₀H₈BrN 5-Br, 8-CH₃ Low solubility (25 mg/L)
8-Bromo-2-methoxyquinoline N/A C₁₀H₈BrNO 8-Br, 2-OCH₃ Weak enzyme inhibition (IC₅₀ > 10 µM)

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